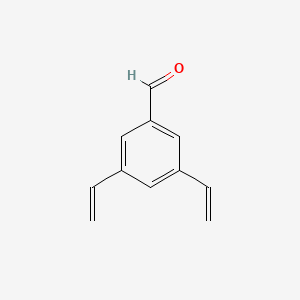

3,5-Divinylbenzaldehyde

Description

Properties

CAS No. |

195967-44-3 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.2 |

IUPAC Name |

3,5-bis(ethenyl)benzaldehyde |

InChI |

InChI=1S/C11H10O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h3-8H,1-2H2 |

InChI Key |

CTYVYLLRFAOSND-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=CC(=C1)C=O)C=C |

Synonyms |

Benzaldehyde, 3,5-diethenyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Chemical Properties

The substituents at the 3,5 positions significantly alter electronic, steric, and functional characteristics:

*Data inferred from structural analogs; direct references unavailable.

Reactivity in Coordination Chemistry

- 3,5-Dibromo-salicylaldehyde (analog with -Br substituents) forms stable Ni(II) complexes with phenanthroline co-ligands, demonstrating strong DNA intercalation and serum albumin binding . The bromine atoms enhance electrophilicity, favoring metal coordination.

- However, its applications in Zn(II) coordination polymers for photocatalysis highlight its versatility .

- Vinyl substituents (in this compound) may introduce π-conjugation and steric hindrance, altering ligand geometry and metal complex stability. This could enhance catalytic or optoelectronic properties, as seen in related vinyl-aromatic systems .

Preparation Methods

Radical Polymerization of Vinyl Monomers

The primary documented use of this compound involves its incorporation into POPs through radical polymerization. As described in, the monomer undergoes copolymerization with acrylonitrile derivatives under thermal initiation, forming a crosslinked network. Key steps include:

-

Monomer purification : Prior to polymerization, this compound is typically purified via vacuum distillation to remove inhibitors like hydroquinone.

-

Initiator selection : Azobisisobutyronitrile (AIBN) or benzoyl peroxide is used at 60–80°C to generate free radicals, initiating vinyl group crosslinking.

-

Solvent system : Reactions occur in dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilize the growing polymer chains.

While focuses on post-polymerization modifications (e.g., amidoximation), the monomer’s synthesis is presumed to follow conventional formylation and vinylation steps, akin to methods for 3,5-dimethylbenzaldehyde.

Characterization and Analytical Validation

Structural Confirmation via Spectroscopy

Post-synthetic characterization of this compound-derived polymers in provides indirect insights into the monomer’s purity:

-

FT-IR : Absence of residual nitrile peaks (~2220 cm⁻¹) confirms complete conversion of acrylonitrile comonomers, while aldehyde C=O stretches (~1700 cm⁻¹) verify retention of the benzaldehyde moiety.

-

Solid-state ¹³C NMR : Peaks at 170 ppm (amide oxime) and 120–140 ppm (aromatic carbons) corroborate successful functionalization without aldehyde degradation.

Porosity and Surface Area Analysis

Brunauer-Emmett-Teller (BET) surface area measurements for POPs synthesized from this compound reveal micro- and mesoporous architectures (504–682 m²/g). These metrics indirectly reflect the monomer’s reactivity, as higher crosslinking densities correlate with reduced pore volumes.

Industrial and Environmental Considerations

Scalability Challenges

The patent in outlines a cobalt-catalyzed oxidation process for 3,5-dimethylbenzaldehyde, which could be adapted for divinyl analogs:

-

Catalyst system : CoCl₂·6H₂O and tetrabutylammonium bromide (TBAB) in a 1:1 molar ratio.

-

Reaction conditions : Oxygen flow at 1 L/min, 110–120°C, 11-hour duration.

Table 1. Comparative Analysis of Benzaldehyde Derivatives

Green Chemistry Approaches

Q & A

Q. What are the common synthetic routes for preparing 3,5-Divinylbenzaldehyde, and what are the critical parameters affecting yield?

- Methodological Answer : Synthesis of this compound typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, vinyl groups can be introduced via palladium-catalyzed coupling using precursors like 3,5-dibromobenzaldehyde. Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands to enhance reactivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and improve solubility .

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Vinyl protons (δ 5.1–6.3 ppm, doublets) and aldehyde proton (δ ~9.8 ppm, singlet) confirm substitution patterns. Compare with PubChem data for analogous benzaldehydes .

- ¹³C NMR : Carbonyl carbon (δ ~190 ppm) and vinyl carbons (δ 115–135 ppm) validate structure .

- IR Spectroscopy : Stretching bands for C=O (~1700 cm⁻¹) and C=C (~1600 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound during storage and experimental procedures?

- Methodological Answer :

- Thermal Stability : Thermodynamic studies on analogous hydroxybenzaldehydes (e.g., 3,5-di-tert-butyl derivatives) suggest degradation above 120°C. Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .

- Light Sensitivity : UV exposure accelerates decomposition; use amber vials and minimize ambient light during experiments .

- pH Considerations : Aldehydes are prone to hydration in aqueous media. Use anhydrous solvents or buffered systems (pH 4–6) for aqueous-phase reactions .

Q. What computational approaches can predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess aggregation tendencies .

- PubChem Data : Reference thermodynamic properties (e.g., enthalpy of sublimation) from NIST databases for validation .

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) observed for this compound derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing vinyl with methoxy or chloro groups) and evaluate biological activity (e.g., enzyme inhibition assays) .

- Crystallographic Analysis : Resolve steric effects using X-ray diffraction (e.g., as in pyrazole-amine derivatives) to correlate substituent orientation with activity .

- Statistical Modeling : Apply multivariate regression to isolate substituent contributions (e.g., Hammett σ values) to reactivity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.